1-(Benzyloxy)-3-(4-chloroanilino)propan-2-ol
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Overview
Description
1-(Benzyloxy)-3-(4-chloroanilino)propan-2-ol is an organic compound that features a benzyloxy group, a chloroaniline moiety, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-3-(4-chloroanilino)propan-2-ol typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.
Introduction of the Chloroaniline Moiety: This step involves the reaction of 4-chloroaniline with an epoxide or a halohydrin to form the desired intermediate.
Coupling Reaction: The final step involves coupling the benzyloxy intermediate with the chloroaniline intermediate under suitable conditions, often using a base or a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-3-(4-chloroanilino)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzyloxy)-3-(4-chloroanilino)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-(4-chloroanilino)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)-3-(4-fluoroanilino)propan-2-ol: Similar structure but with a fluorine atom instead of chlorine.
1-(Benzyloxy)-3-(4-bromoanilino)propan-2-ol: Similar structure but with a bromine atom instead of chlorine.
1-(Benzyloxy)-3-(4-methoxyanilino)propan-2-ol: Similar structure but with a methoxy group instead of chlorine.
Uniqueness
1-(Benzyloxy)-3-(4-chloroanilino)propan-2-ol is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various chemical reactions and may enhance the compound’s stability and interaction with biological targets compared to its analogs.
Properties
CAS No. |
646041-95-4 |
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Molecular Formula |
C16H18ClNO2 |
Molecular Weight |
291.77 g/mol |
IUPAC Name |
1-(4-chloroanilino)-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C16H18ClNO2/c17-14-6-8-15(9-7-14)18-10-16(19)12-20-11-13-4-2-1-3-5-13/h1-9,16,18-19H,10-12H2 |
InChI Key |
FDXUUTBLLOGVHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CNC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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